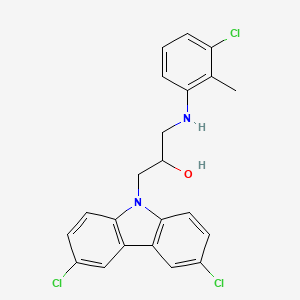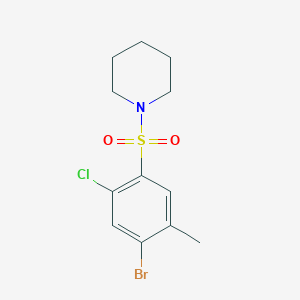![molecular formula C20H17N3O4S3 B12208349 N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12208349.png)
N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of thiadiazoles and oxathiines This compound is characterized by its unique structure, which includes a thiadiazole ring, an oxathiine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps. One common method includes the reaction of 3-(benzylsulfanyl)-1,2,4-thiadiazole with appropriate reagents to form the desired oxathiine ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like chlorine dioxide.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine dioxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its structural similarity to other bioactive molecules.
Mechanism of Action
The mechanism by which N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and oxathiine derivatives, such as:
- 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole
- 5-Methylsulfanyl-1-phenyl-1H-tetrazole
- 2-Methylsulfanyl-1H-benzimidazole
- 2-Benzylsulfanyl-1H-benzimidazole .
Uniqueness
N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O4S3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H17N3O4S3/c24-18(16-17(15-9-5-2-6-10-15)30(25,26)12-11-27-16)21-19-22-20(23-29-19)28-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22,23,24) |
InChI Key |
POVCROKPLZIGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC(=NS2)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B12208270.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B12208277.png)
![3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12208285.png)



![(4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone](/img/structure/B12208324.png)

![6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12208331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B12208334.png)

![(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12208342.png)
![5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12208344.png)
![benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12208345.png)
